molecular formula C11H9N3O6 B3836931 (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid CAS No. 5279-74-3

(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid

Cat. No.: B3836931
CAS No.: 5279-74-3
M. Wt: 279.21 g/mol
InChI Key: ARTIKKXLRLEVCJ-SNAWJCMRSA-N
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Description

(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a carbonyl group, and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of the nitrophenyl hydrazine derivative. This is followed by the introduction of the carbonyl group through a series of reactions, including condensation and oxidation processes. The final step involves the formation of the oxobutenoic acid moiety under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters, such as catalyst selection, solvent choice, and reaction temperature, is crucial for efficient production. Advanced techniques like response surface methodology can be employed to fine-tune these parameters for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

(E)-4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O6/c15-9(4-5-10(16)17)12-13-11(18)7-2-1-3-8(6-7)14(19)20/h1-6H,(H,12,15)(H,13,18)(H,16,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTIKKXLRLEVCJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416274
Record name ST50908962
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5279-74-3
Record name ST50908962
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid
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(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid
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(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid
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(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid
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(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid
Reactant of Route 6
(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid

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